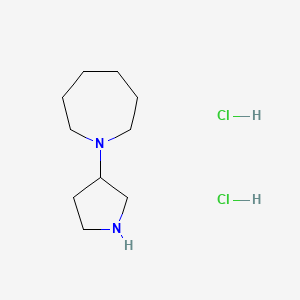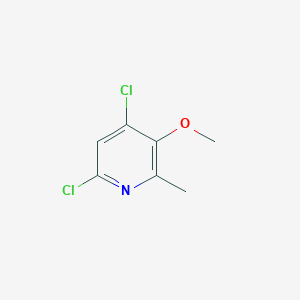
1-(2,2,2-Trichloracetyl)-3-Piperidincarbonsäure
Übersicht
Beschreibung
1-(2,2,2-Trichloroacetyl)piperidine-3-carboxylic acid is a chemical compound characterized by the presence of a trichloroacetyl group attached to a piperidine ring, which is further connected to a carboxylic acid group
Wissenschaftliche Forschungsanwendungen
1-(2,2,2-Trichloroacetyl)piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of protein interactions and enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
Target of Action
The primary target of 1-(2,2,2-Trichloroacetyl)-3-piperidine-carboxylic acid is proteins . The compound’s effects are due to the three chloro groups in its molecule .
Mode of Action
The compound interacts with proteins, inducing a state of precipitation . This interaction is believed to be due to the three chloro groups in the molecule .
Biochemical Pathways
The compound affects the protein folding pathway . It induces a partially structured state, similar to the ‘A state’, in proteins . This state is believed to be responsible for the acid-induced protein precipitation .
Result of Action
The compound’s action results in the precipitation of proteins . This precipitation is due to the formation of a ‘sticky’ partially structured ‘A state’ in the protein .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound is less effective in precipitating unfolded states of proteins
Biochemische Analyse
Biochemical Properties
1-(2,2,2-Trichloroacetyl)-3-piperidine-carboxylic acid plays a crucial role in biochemical reactions, particularly in protein precipitation. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with proteins often leads to the formation of a stable, partially structured intermediate state, which is essential for its protein-precipitating effects . The three chloro groups in the molecule are responsible for these interactions, which are primarily driven by the compound’s ability to induce conformational changes in proteins .
Cellular Effects
1-(2,2,2-Trichloroacetyl)-3-piperidine-carboxylic acid affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to induce protein precipitation can disrupt normal cellular functions, leading to changes in cell signaling and gene expression . Additionally, its impact on cellular metabolism can result in altered metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of 1-(2,2,2-Trichloroacetyl)-3-piperidine-carboxylic acid involves its interaction with proteins, leading to the formation of a partially structured intermediate state. This state is characterized by the disruption of interactions stabilizing the protein’s native conformation . The compound’s three chloro groups play a critical role in this process, facilitating the binding interactions with biomolecules and inducing conformational changes that result in protein precipitation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,2,2-Trichloroacetyl)-3-piperidine-carboxylic acid change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the protein-precipitating effects of the compound are reversible and depend on the concentration and duration of exposure . Long-term exposure can lead to sustained changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 1-(2,2,2-Trichloroacetyl)-3-piperidine-carboxylic acid vary with different dosages in animal models. At low doses, the compound can induce protein precipitation without causing significant toxicity . At high doses, it can lead to adverse effects, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that the compound’s impact on cellular function is dose-dependent .
Metabolic Pathways
1-(2,2,2-Trichloroacetyl)-3-piperidine-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s ability to induce protein precipitation can affect the activity of metabolic enzymes, leading to changes in metabolic pathways and the accumulation of specific metabolites .
Transport and Distribution
The transport and distribution of 1-(2,2,2-Trichloroacetyl)-3-piperidine-carboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, leading to variations in its biochemical effects . The compound’s distribution within cells is critical for its protein-precipitating effects and its impact on cellular function .
Subcellular Localization
1-(2,2,2-Trichloroacetyl)-3-piperidine-carboxylic acid’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function are influenced by its localization within the cell, with specific effects observed in different subcellular compartments . Understanding the compound’s subcellular localization is essential for elucidating its biochemical and cellular effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trichloroacetyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine with trichloroacetic anhydride under controlled conditions. The reaction is carried out in an anhydrous solvent such as chloroform or dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,2,2-Trichloroacetyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trichloroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trichloroacetic acid: Shares the trichloroacetyl group but lacks the piperidine ring.
3-Piperidinecarboxylic acid: Contains the piperidine ring and carboxylic acid group but lacks the trichloroacetyl group.
Uniqueness: 1-(2,2,2-Trichloroacetyl)piperidine-3-carboxylic acid is unique due to the combination of the trichloroacetyl group and the piperidine ring, which imparts distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets that are not possible with the individual components alone .
Eigenschaften
IUPAC Name |
1-(2,2,2-trichloroacetyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl3NO3/c9-8(10,11)7(15)12-3-1-2-5(4-12)6(13)14/h5H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBMIGAMWPOXPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(Cl)(Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate](/img/structure/B1392289.png)

![10-Fluoro-2-methylpyrimido[1,2-b]indazol-4-ol](/img/structure/B1392292.png)

![Ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxovalerate](/img/structure/B1392296.png)








